Product packaging for Glycine, N-2-pyrrolidinylidene-(Cat. No.:CAS No. 113561-30-1)

Glycine, N-2-pyrrolidinylidene-

Cat. No.: B173579
CAS No.: 113561-30-1
M. Wt: 142.16 g/mol
InChI Key: AGVKQUSRKNOGRP-UHFFFAOYSA-N
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Description

Glycine, N-2-pyrrolidinylidene- is a specialized chemical compound of interest in medicinal chemistry and drug discovery research. It features a glycine moiety, a fundamental amino acid and an inhibitory neurotransmitter in the central nervous system , fused with a 2-pyrrolidinone (or pyrrolidine) scaffold. The pyrrolidine ring is a privileged structure in pharmaceutical science, known to improve key properties of drug candidates such as water solubility, target binding affinity, and overall metabolic profile . Researchers value this versatile scaffold for its three-dimensional coverage and the ability to explore a wide pharmacophore space due to its sp3-hybridization and the phenomenon of "pseudorotation" . Compounds containing pyrrolidine and 2-pyrrolidone derivatives have been investigated as potential therapeutics for a range of conditions, including as inhibitors for enzymes like Autotaxin (ATX) . Furthermore, structurally related pyrrolidone compounds, such as 3-amino-1-hydroxy-2-pyrrolidone (HA-966), have been used in neuroscience research as antagonists at the glycine binding site of the NMDA receptor complex, highlighting the pharmacological relevance of this chemical class . Glycine, N-2-pyrrolidinylidene- is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for developing novel biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B173579 Glycine, N-2-pyrrolidinylidene- CAS No. 113561-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKQUSRKNOGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150469
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113561-30-1
Record name Glycine, N-2-pyrrolidinylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving N 2 Pyrrolidinylidene Glycine Intermediates

Formation and Reactivity of N-2-Pyrrolidinylidene-Derived Species

The formation and subsequent reactions of species derived from "Glycine, N-2-pyrrolidinylidene-" are central to their synthetic utility. These reactions primarily revolve around the generation of reactive intermediates like azomethine ylides, which can then undergo various transformations.

Azomethine Ylide Generation and Transformations

Azomethine ylides are 1,3-dipolar species that are highly valuable in cycloaddition reactions for constructing five-membered nitrogen-containing heterocycles. wikipedia.org The generation of these ylides from "Glycine, N-2-pyrrolidinylidene-" precursors can be initiated through several methods, most notably through decarboxylation or deprotonation.

One of the common methods for generating azomethine ylides involves the thermal or catalytic decarboxylation of α-amino acids. nih.govresearchgate.net In the context of "Glycine, N-2-pyrrolidinylidene-", this would involve a precursor amino acid that, upon heating, loses carbon dioxide to form the corresponding azomethine ylide. This process is often facilitated by condensation with an aldehyde or ketone. wikipedia.orgbeilstein-journals.org The resulting semi-stabilized N-H-type azomethine ylides can then participate in [3+2] cycloaddition reactions. beilstein-journals.org

Recent research has demonstrated that decarboxylation-driven multicomponent reactions are highly efficient in producing fused polyheterocyclic systems. scilit.com For instance, a decarboxylative [3+2] cycloaddition using glycine (B1666218) as a substrate can afford a pyrrolidine (B122466) derivative. nih.gov This strategy highlights the utility of decarboxylative pathways in generating molecular complexity from simple starting materials.

Table 1: Research Findings on Decarboxylative Azomethine Ylide Generation

Reactants Conditions Product Key Findings Reference
Glycine, Aldehydes, Maleimides Acetic acid catalyst, MeCN, 110°C Pyrrolidines Monocycloaddition products formed in high yields. beilstein-journals.org
Aspartic Acid, Aldehydes, Dipolarophiles Concerted five-component reaction Pyrrolizidine (B1209537) frameworks Efficient construction of fused polyheterocyclic systems. scilit.com

Alternatively, azomethine ylides can be formed through the deprotonation of an imine or iminium salt. wikipedia.org In the case of a "Glycine, N-2-pyrrolidinylidene-" derivative, this would involve the removal of a proton from the α-carbon of the glycine moiety. This method is particularly relevant in the context of metal-catalyzed reactions where the metal center can facilitate deprotonation. The acidity of this α-proton is significantly increased in metal complexes, such as those involving Ni(II). researchgate.net

Intermediates in Asymmetric α-Alkylation of Glycine

The asymmetric α-alkylation of glycine is a powerful method for the synthesis of non-proteinogenic α-amino acids. "Glycine, N-2-pyrrolidinylidene-" Schiff bases are excellent substrates for these reactions, often employing a chiral auxiliary to induce stereoselectivity. nih.govresearchgate.net

The key step in the α-alkylation is the formation of a nucleophilic carbanion (or more accurately, an enolate) at the α-carbon of the glycine Schiff base. nih.gov This is typically achieved by deprotonation with a strong base. The stereochemical outcome of the subsequent alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one of the two faces of the planar enolate. This principle of stereofacial selectivity is fundamental to achieving high diastereoselectivity in the synthesis of the desired amino acid. nih.gov

Nickel(II) complexes of glycine Schiff bases are widely used in asymmetric synthesis. researchgate.netnih.govresearchgate.net The square-planar geometry of these Ni(II) complexes serves multiple roles. Firstly, it acts as a protecting group for the N- and O-termini of the glycine. Secondly, and more importantly, the Ni(II) ion significantly increases the acidity of the α-protons of the glycine residue, facilitating their removal under relatively mild basic conditions. researchgate.net This activation allows for the efficient formation of the key nucleophilic intermediate.

The chiral ligand attached to the nickel coordinates in a way that effectively blocks one face of the resulting planar enolate, leading to highly stereoselective alkylation on the unhindered face. thieme-connect.com This methodology has proven to be a robust and widely applicable strategy for the synthesis of a vast array of tailor-made α-amino acids. researchgate.netresearchgate.net

Table 2: Research Findings on Asymmetric α-Alkylation of Glycine Schiff Bases

Complex Reaction Type Key Findings Reference
Chiral Ni(II) complex of glycine Schiff base Alkylation High thermodynamic control of diastereoselectivity. researchgate.net
Achiral Ni(II) complexes of glycine-derived Schiff bases Phase-transfer catalyzed alkylation High enantioselectivities (90-98.5% ee) achieved with chiral catalysts. rug.nl

Stereochemical Aspects of Reaction Pathways

The stereochemistry of reactions involving glycine imine intermediates is a subject of intensive research, as the control over the formation of new stereocenters is crucial for the synthesis of biologically active molecules and chiral ligands. acs.orgrsc.org These intermediates offer a platform for creating complex molecular architectures with high levels of stereocontrol. acs.org

Enantiocontrol in reactions of glycine Schiff bases is frequently achieved by employing chiral catalysts, which can create a chiral environment around the reactive intermediate. nih.gov These catalysts can be metal-based complexes or organocatalysts.

Phase-transfer catalysis (PTC) has proven to be a powerful method for the asymmetric alkylation of N-(diphenylmethylene)glycine esters, which are structurally related to N-2-pyrrolidinylidene-glycine. kyushu-u.ac.jp Using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, high enantioselectivity can be achieved in alkylation reactions, providing a direct route to enantioenriched α-amino acids. kyushu-u.ac.jpnih.gov The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, guiding the approach of the electrophile to one face of the planar enolate, thus inducing asymmetry. nih.gov

Metal catalysis is another cornerstone of enantiocontrol in these systems. Chiral copper(I) and silver(I) complexes, particularly with sophisticated phosphine (B1218219) ligands like TF-BiphamPhos, have been developed for highly stereoselective [3+2] cycloadditions of the corresponding azomethine ylides. acs.org These catalysts not only activate the dipole but can also interact with the dipolarophile through hydrogen bonding, leading to significantly enhanced stereochemical control and yielding enantioenriched pyrrolidines with multiple stereocenters. acs.org Similarly, a dinuclear zinc-ProPhenol catalytic system has been shown to be effective in asymmetric aldol (B89426) reactions of glycine Schiff bases. researchgate.net

Recent advancements have also explored the use of chiral aldehyde catalysis, which mimics the action of pyridoxal-dependent enzymes, to facilitate the direct asymmetric α-functionalization of N-unprotected glycine esters. nih.govresearchgate.net This approach allows for reactions under mild conditions with high enantiomeric excesses. researchgate.net

The table below summarizes selected examples of enantiocontrolled transformations involving glycine Schiff base derivatives.

Reaction TypeCatalyst/AuxiliarySubstratesConditionsEnantiomeric Excess (ee)
Aldol ReactionChiral Quaternary Ammonium SaltGlycinate Schiff Base, AldehydesOrganic/Aqueous BiphasicUp to >99% ee
[3+2] CycloadditionCu(I) or Ag(I) / TF-BiphamPhosGlycinate-derived Azomethine Ylide, Dipolarophiles-High ee
[3+2] CycloadditionAg(I)-Fesulphos ComplexAzomethine Ylide, β-silylmethylene malonates-up to 96:4 er
AlkylationChiral Aldehyde CatalystNH2-unprotected Amino Acid Esters, Alkyl Halides-93-99% ee

This table is generated based on data from multiple sources. acs.orgnih.govresearchgate.netresearchgate.net

Diastereoselectivity in reactions of N-2-pyrrolidinylidene-glycine and related intermediates is critical when creating products with multiple stereocenters. This control can be influenced by the catalyst, the reactants' inherent stereochemistry, or the reaction conditions.

In the context of cycloaddition reactions , particularly the 1,3-dipolar cycloadditions of azomethine ylides, both diastereoselectivity and enantioselectivity are of paramount importance. nih.govresearchgate.net The choice of chiral ligand in metal-catalyzed cycloadditions can invert the diastereoselectivity. For instance, in silver-catalyzed cycloadditions of glycine aldimino esters with imines, the use of Xing-Phos as a ligand leads to syn-selective products, while DTBM-Segphos promotes the formation of anti-selective products, both with excellent diastereomeric ratios (up to 99:1 dr). nih.gov This ligand-controlled inversion allows for the synthesis of stereodivergent products from the same set of starting materials. nih.gov Copper-catalyzed cycloadditions of glycine imino esters with 1-propene-1,3-sultone have also been shown to proceed with excellent diastereoselectivity, affording fused pyrrolidines as single regio- and stereoisomers. researchgate.net

Alkylation reactions of glycine Schiff bases can also be rendered highly diastereoselective. The use of chiral Ni(II) complexes of glycine Schiff bases has been explored to control the stereochemical outcome of aldol addition-cyclization cascades. bioorganica.com.uabioorganica.com.ua In these systems, the final lactone products reflect thermodynamic stereocontrol, with observed diastereomeric ratios improving from 1.7:1 to 4:1 by modifying the chiral auxiliary on the nickel complex. bioorganica.com.uabioorganica.com.ua Furthermore, stereodivergent catalytic asymmetric conjugate additions of glycine ketimines to nitroalkenes have been achieved. acs.orgnih.gov By selecting different catalyst systems derived from a multidentate amino alcohol, either syn or anti conjugate addition products can be obtained with high diastereoselectivity. acs.orgnih.gov

The following table presents research findings on the diastereoselective reactions of glycine imine derivatives.

Reaction TypeCatalyst/AuxiliarySubstratesDiastereomeric Ratio (dr) / Selectivity
[3+2] CycloadditionAgOAc / Xing-PhosGlycine Aldimino Ester, Imineup to 99:1 dr (syn-selective)
[3+2] CycloadditionAgOAc / DTBM-SegphosGlycine Aldimino Ester, Imineup to >1:99 dr (anti-selective)
Aldol Addition-CyclizationChiral Ni(II) ComplexGlycine Schiff Base, Methyl 2-formylbenzoate4:1 dr
Conjugate AdditionChiral Amino Alcohol-derived CatalystGlycine Ketimine, NitroalkenesHighly syn or anti selective

This table is generated based on data from multiple sources. acs.orgnih.govbioorganica.com.uabioorganica.com.uanih.gov

Applications of N 2 Pyrrolidinylidene Glycine Derived Scaffolds in Advanced Synthesis

Enantioselective Synthesis of α-Substituted Amino Acids

The enantioselective synthesis of α-substituted amino acids, especially those not found in nature, is a cornerstone of medicinal chemistry and drug discovery. The N-2-pyrrolidinylidene-glycine scaffold provides a key platform for these syntheses, primarily through the generation of a chiral glycine (B1666218) enolate equivalent that can be alkylated to introduce a wide variety of side chains.

The development of methods for the stereoselective α-alkylation of amino acid derivatives is crucial for accessing modified peptides and other bioactive molecules. researchgate.net Glycine Schiff bases, such as N-2-pyrrolidinylidene-glycine, are excellent substrates for this purpose. The imine functionality activates the α-proton, facilitating deprotonation to form an enolate. This enolate can then be reacted with various electrophiles.

The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, allows for the asymmetric alkylation of N-(diphenylmethylene) glycine tert-butyl ester, a related glycine equivalent, with high enantioselectivity. researchgate.net This organocatalytic approach provides a powerful method for producing enantioenriched α-amino acids. researchgate.net The principles of these catalytic systems are directly applicable to N-2-pyrrolidinylidene-glycine derivatives, enabling the synthesis of chiral α-amino acids that serve as fundamental building blocks for complex peptidic structures. nih.gov The chirality, an intrinsic property of these building blocks, is a critical factor that influences the structure and function of the final peptide assemblies. nih.gov

Table 1: Representative Alkylation Reactions for Chiral Amino Acid Synthesis

Glycine Equivalent Electrophile Catalyst System Resulting Amino Acid Type
N-(Diphenylmethylene) glycine ester Alkyl Halides Chiral Phase-Transfer Catalyst α-Alkyl Amino Acids
N-tert-Butanesulfinyl imino esters Arylboronic Acids Rh(I) or Pd(II) Catalyst Arylglycine Derivatives organic-chemistry.org
Glycine Schiff base aryl esters para-Quinone Methides Isothiourea Organocatalyst α-Aryl-α-Amino Acids researchgate.net

Unnatural amino acids (UAAs) are indispensable tools in chemical biology and drug design, offering modified properties such as increased metabolic stability, conformational constraints, or novel functionalities. rsc.org The alkylation of glycine equivalents is one of the most direct methods for producing UAAs. nih.gov Visible-light-driven methods have recently emerged for the α-C(sp³)-H alkylation of N-arylated glycine derivatives, providing access to a range of unnatural amino acids. organic-chemistry.org

Furthermore, tandem catalytic processes have been developed that combine N-allylation with a subsequent enantioselective mdpi.comnih.gov-sigmatropic rearrangement to generate α-amino acid derivatives with two adjacent stereocenters. researchgate.net This method utilizes readily accessible N,N-dimethylglycine aryl esters, which are structurally analogous to the N-2-pyrrolidinylidene-glycine scaffold, highlighting the potential for similar reactivity. researchgate.net These strategies enable the incorporation of diverse and complex side chains, including alkenyl and aryl groups, which are important for creating conformationally constrained peptides and other novel bioactive molecules. nih.govrsc.org The synthesis of α-alkenyl α-amino acids, for instance, has been achieved with high enantioselectivity through N-H insertion reactions, demonstrating the breadth of accessible UAA structures. rsc.org

Construction of Complex Pyrrolidine-Containing Heterocycles and Polycycles

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of natural products and pharmaceuticals. nih.govd-nb.info Glycine-based cycloaddition reactions, for which N-2-pyrrolidinylidene-glycine is an ideal precursor, represent a highly efficient and atom-economical strategy for constructing this heterocyclic core, often as part of a more complex polycyclic system. nih.govscilit.com

The hallmark reaction of the N-2-pyrrolidinylidene-glycine scaffold is its role in [3+2] cycloaddition reactions. nih.gov In the presence of an aldehyde or ketone, the glycine derivative undergoes a decarboxylative condensation to generate a reactive intermediate known as an azomethine ylide. mdpi.combeilstein-journals.org This 1,3-dipole can then react with a wide range of dipolarophiles (typically electron-deficient alkenes) in a concerted fashion to rapidly construct highly substituted pyrrolidine rings. mdpi.comnih.govnih.gov

This method is exceptionally versatile, allowing for the synthesis of not only simple pyrrolidines but also complex spiro- and fused-polycyclic systems in a single step. mdpi.combeilstein-journals.org For example, a pseudo-five-component reaction involving glycine, an aldehyde, and a maleimide (B117702) can generate intricate tetracyclic pyrrolizidines with high diastereoselectivity. mdpi.com The reaction's power lies in its ability to create multiple new bonds and stereocenters with a high degree of control, providing rapid access to molecular complexity from simple starting materials. mdpi.comscilit.com

Table 2: [3+2] Cycloaddition of Glycine-Derived Azomethine Ylides

Azomethine Ylide Precursor Dipolarophile Resulting Heterocyclic Core
Glycine + Arylaldehyde Maleimides Spirooxindole-pyrrolizidine beilstein-journals.org
Glycine + Aldehyde Maleimides Tetracyclic Pyrrolizidines mdpi.com
Glycine + Trifluoromethyl Ketone Maleimides 2-CF₃-Substituted Pyrrolidines beilstein-journals.org

The efficiency and stereochemical control offered by the glycine-based [3+2] cycloaddition make it a powerful tool in the total synthesis of natural products. nih.govbeilstein-journals.org Many alkaloids and other bioactive molecules contain the pyrrolidine or pyrrolizidine (B1209537) core that is readily assembled through this methodology. nih.govscilit.com Synthetic strategies often leverage this cycloaddition as a key step to construct a central heterocyclic framework, onto which further elaborations are performed to complete the natural product's structure.

For instance, the total synthesis of aspidospermidine (B1197254) and quebrachamine, complex indole (B1671886) alkaloids, has been achieved using a cascade reaction that includes a cycloaddition to form a key tricyclic amine intermediate. scilit.com Similarly, the divergent total synthesis of Cephalotaxus alkaloids, a family of compounds with significant antitumor activity, has utilized a [2+3] annulation of enamides, a reaction class that shares mechanistic principles with azomethine ylide cycloadditions, to construct the core structure. beilstein-journals.org These examples underscore the strategic importance of cycloaddition reactions involving glycine-derived intermediates for the efficient and elegant construction of complex molecular targets. mdpi.com

Development of Peptidomimetics and Oligomeric Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govnih.gov N-substituted glycine oligomers, commonly known as peptoids, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. mdpi.comresearchgate.net

The N-2-pyrrolidinylidene-glycine scaffold can be viewed as a functionalized N-substituted glycine monomer. The iterative assembly of such monomers leads to the formation of novel oligomeric structures. nih.gov Unlike peptides, the peptoid backbone is achiral and lacks hydrogen bond donors, which results in distinct conformational preferences and secondary structures. mdpi.com This structural difference is a key advantage, as it imparts high resistance to proteolysis. researchgate.net

The synthesis of N-substituted glycine oligomers is often performed on a solid phase, allowing for the modular and efficient creation of large combinatorial libraries for drug discovery. mdpi.comresearchgate.net The diversity of these oligomers can be further expanded by using a wide variety of primary amines as "sub-monomers" in the synthetic sequence. researchgate.net More recent developments have introduced "peptidines," oligomers based on glycine-amidine units, which further increase the potential for functional group diversification by adding a second substituent site at each monomeric unit. nih.gov These approaches, rooted in the chemistry of N-substituted glycine, open up new avenues for creating novel biomaterials and therapeutic agents. rsc.orgnih.gov

Peptidine Synthesis and Conformational Studies

The synthesis of peptides containing Cα,α-disubstituted glycines, such as the related α,α-di(2-pyridyl)glycine (2Dpy), has been a subject of interest for inducing specific secondary structures. rsc.org For instance, a tripeptide with 2Dpy in the central position was found to adopt a folded type III (III') β-turn conformation in the solid state. rsc.org This pre-organized structure is stabilized by an intramolecular hydrogen bond. rsc.org Such conformational constraints are desirable in the design of peptidomimetics with defined three-dimensional shapes.

Conformational studies of peptides incorporating sterically demanding residues like dipropylglycine (B1220447) (Dpg) have shown that these modifications can lead to more ordered structures in aqueous solutions. lsu.edu Techniques such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the solution-state conformations of these modified peptides. lsu.edu For example, NMR-derived constraints for the peptide Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 suggested a 3(10)-helical structure, which is characterized by two consecutive type-III β-turns. lsu.edu The stability of this folded structure is attributed to hydrophobic interactions between the side chains of adjacent amino acids. lsu.edu

Similarly, the incorporation of N-aminoglycine, which introduces a hydrazide linkage into the peptide backbone, has been shown to influence the conformational preferences of the peptide chain. nih.gov While Cα-substituted α-hydrazino acids tend to stabilize extended β-sheet-like conformations, the more flexible N-aminoglycine can adopt a wider range of dihedral angles. nih.gov However, intramolecular hydrogen bonding can still impose conformational restrictions, favoring specific turn structures. nih.govchemrxiv.org

Design of Modified Peptide Nucleic Acids

Peptide Nucleic Acids (PNAs) are DNA analogs where the sugar-phosphate backbone is replaced by a polyamide chain, typically composed of N-(2-aminoethyl)glycine units. nih.govscielo.org.mx This modification results in a neutral backbone, leading to stronger binding to complementary DNA and RNA strands due to the absence of electrostatic repulsion. scielo.org.mx The inherent flexibility of the standard PNA backbone has prompted the development of conformationally constrained analogs to enhance binding affinity and sequence specificity. nih.gov

One approach involves the incorporation of a pyrrolidine ring into the PNA backbone, as seen in pyrrolidinyl PNA. nih.gov A notable example is the acpcPNA, which features an alternating α/β-dipeptide backbone of nucleobase-modified (2'R,4'R)-proline and (1S,2S)-2-aminocyclopentanecarboxylic acid. nih.gov This design imparts significant conformational rigidity, leading to exceptional DNA hybridization properties, including high affinity, sequence specificity, and a unique inability to form self-pairing hybrids. nih.gov

Further modifications, such as the introduction of amino or guanidino functionalities on the pyrrolidine ring of N-(pyrrolidin-2-ethyl)glycine-based PNA (pet-PNA), have been explored. rsc.org These modifications confer constrained conformational flexibility and can lead to increased sequence specificity and selectivity in binding to DNA and RNA targets. rsc.org The stereochemistry of the pyrrolidine-based units also plays a crucial role, with different isomers exhibiting varying binding affinities for RNA. nih.gov For instance, PNAs containing the R-isomer of N-(2-pyrrolidine-methyl)-N-(thymine-1-acetyl)-glycine (Pmg) were found to bind more effectively to RNA than those with the S-Pmg isomer. nih.gov

Modification StrategyKey FeaturesImpact on PNA Properties
Pyrrolidinyl PNA (acpcPNA) Alternating α/β-dipeptide backbone with proline and aminocyclopentanecarboxylic acid. nih.govHigh affinity and sequence specificity for DNA; inability to self-hybridize. nih.gov
pet-PNA N-(pyrrolidin-2-ethyl)glycine backbone with amino/guanidino functionalization. rsc.orgIncreased sequence specificity and orientation selectivity for DNA/RNA. rsc.org
Pmg-PNA N-(2-pyrrolidine-methyl)-N-(thymine-1-acetyl)-glycine units. nih.govStereochemistry-dependent binding affinity for RNA. nih.gov

Contributions to Asymmetric Organocatalysis

The field of asymmetric organocatalysis has seen significant advancements through the development of catalysts derived from proline and its analogs. nih.gov These catalysts have proven to be powerful tools for the construction of complex chiral molecules. nih.gov

Catalyst Development and Mechanistic Insights

The development of novel organocatalysts often involves the strategic modification of existing scaffolds to enhance their catalytic activity and stereoselectivity. nih.gov For instance, proline-based dipeptides have been synthesized and evaluated as catalysts for asymmetric aldol (B89426) reactions. nih.gov The introduction of fluorinated moieties or the creation of hybrid structures combining a dipeptide with a 2-pyrrolidinone (B116388) scaffold have been shown to be effective strategies. nih.gov

Mechanistic studies are crucial for understanding how these catalysts operate and for designing more efficient systems. chemrxiv.orgrsc.orgrsc.orgmdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to investigate transition state structures and elucidate the role of non-covalent interactions, such as hydrogen bonding, in determining the stereochemical outcome of a reaction. nih.govchemrxiv.org For example, in the asymmetric aldol reaction of isatins with acetone (B3395972) catalyzed by a tripeptide, DFT calculations confirmed the essential role of the C-terminal D-alanine residue in achieving high enantioselectivity. nih.gov

In the context of N-heterocyclic carbene (NHC) catalysis, mechanistic investigations have provided insights into the various reaction pathways. beilstein-journals.orgbeilstein-journals.org For instance, in NHC-catalyzed benzoin (B196080) reactions, the catalyst facilitates the umpolung (polarity reversal) of an aldehyde to generate an acyl anion equivalent. beilstein-journals.org

Scope and Efficiency in Stereoselective Transformations

Pyrrolidine-based organocatalysts have demonstrated broad applicability in a variety of stereoselective transformations. nih.govnih.gov These include aldol reactions, Mannich reactions, and Diels-Alder cycloadditions. nih.govfrontiersin.org The efficiency of these catalysts is often evaluated based on the yield and enantiomeric excess (ee) of the desired product.

For example, diarylprolinol silyl (B83357) ethers have been used for the asymmetric functionalization of aldehydes. nih.gov In the realm of peptide-based catalysts, unnatural tripeptides have been developed for the asymmetric aldol reaction of isatins with acetone, achieving high enantioselectivities (up to 97% ee). nih.gov

The development of highly general catalysts that can be applied to a wide range of substrates with high selectivity is a major goal in asymmetric catalysis. nih.gov This has been demonstrated in the enantioselective reduction of nitroalkenes, where a single organocatalyst was found to be effective for a diverse set of substrates. nih.gov Similarly, engineered carbene transferases have been developed for the highly stereoselective cyclopropanation of olefins, yielding products with up to 99% diastereomeric and enantiomeric excess. utdallas.edu

The table below summarizes the performance of selected pyrrolidine-based organocatalysts in various stereoselective transformations.

Catalyst TypeReactionSubstrate ScopeEnantioselectivity (ee)
Diarylprolinol silyl ethers Asymmetric functionalization of aldehydesBroadHigh
Unnatural tripeptides Asymmetric aldol reaction of isatins with acetoneSpecificUp to 97%
Engineered carbene transferases Olefin cyclopropanationBroad range of vinylarenesUp to 99%
(S,S)-AmA catalyst Enantioselective synthesis of α-bromonitroalkanesNitroalkenesHigh

Computational and Theoretical Investigations of N 2 Pyrrolidinylidene Glycine Chemistry

Elucidation of Reaction Mechanisms and Transition States

The investigation into the reaction mechanisms involving N-2-pyrrolidinylidene-glycine would theoretically proceed through the computational mapping of potential energy surfaces for its characteristic reactions, such as alkylations or aldol-type additions.

Quantum chemical methods, primarily Density Functional Theory (DFT), would be the tool of choice to elucidate reaction pathways. Calculations would determine the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.

Methodology : DFT calculations using a functional like B3LYP or M06-2X with a Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis set would be performed.

Expected Data : The primary output would be a reaction energy profile, illustrating the energy changes along the reaction coordinate. Key data points would include activation energies (ΔG‡) and reaction energies (ΔGr). Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that a calculated transition state connects the correct reactant and product.

Below is a hypothetical data table representing the kind of results such a study would yield for a generic alkylation reaction.

Table 1: Hypothetical Calculated Energetic Data for the Alkylation of N-2-Pyrrolidinylidene-Glycine Note: This data is illustrative and not based on actual published results for this compound.

Stationary PointRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State (TS1)+15.2+16.5
Intermediate-5.8-4.9
Products-10.3-9.7

To understand the origins of stereoselectivity in reactions of N-2-pyrrolidinylidene-glycine, computational models would focus on the transition states leading to different stereoisomers (e.g., R vs. S). The energy difference between these diastereomeric transition states is the key determinant of the stereochemical outcome.

Analysis : The analysis involves comparing the Gibbs free energies of the competing transition states (e.g., ΔΔG‡ = ΔG‡R - ΔG‡S).

Structural Insights : Examination of the 3D structures of the transition states would reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds, electrostatic interactions) responsible for stabilizing one transition state over the other.

Conformational Analysis and Molecular Recognition Studies

The reactivity and selectivity of N-2-pyrrolidinylidene-glycine are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis would identify the low-energy shapes the molecule can adopt.

Methodology : A systematic or stochastic conformational search would be performed to locate all significant minima on the potential energy surface. The relative energies and populations of these conformers would be calculated.

Molecular Recognition : These studies would be extended to understand how N-2-pyrrolidinylidene-glycine interacts with other molecules, such as metal cations or chiral catalysts. Docking simulations and quantum chemical calculations on the complex would reveal preferred binding modes and interaction energies, crucial for its role in catalysis or as a ligand. rsc.org

Structure-Reactivity and Structure-Selectivity Relationships

This area of investigation would computationally explore how modifying the chemical structure of N-2-pyrrolidinylidene-glycine or its reaction partners affects reaction outcomes. By systematically altering substituents, computational chemists can build models that predict reactivity and selectivity.

Approach : A series of calculations would be run on derivatives with different electronic and steric properties.

Quantitative Relationships : The resulting data on activation energies and stereoselectivity could be used to develop quantitative structure-activity relationships (QSAR), providing predictive models for designing more efficient and selective reactions. Studies on how glycine's reactivity is altered by interaction with various materials can provide a framework for this analysis. nih.gov

Future Prospects and Emerging Research Frontiers for N 2 Pyrrolidinylidene Glycine Chemistry

Development of Novel Green Chemistry Approaches

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable materials, energy-efficient processes, and the minimization of hazardous waste. rasayanjournal.co.in For the synthesis of N-2-pyrrolidinylidene-glycine and its analogs, future research is geared towards replacing traditional hazardous solvents and reagents with more benign alternatives.

Key areas of development include:

Water-Based Synthesis: Shifting from volatile organic solvents to water is a primary goal. Research into the green synthesis of N-substituted glycine (B1666218) derivatives has demonstrated the feasibility of using water as a solvent, which significantly improves the safety and environmental profile of the process. nih.gov

Solvent Replacement: Where aqueous media are not suitable, the focus is on replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate, which has been successfully used in peptide synthesis protocols. unibo.it

Energy-Efficient Methodologies: The exploration of microwave-assisted and ultrasound-assisted synthesis is expected to provide rapid and energy-efficient routes to N-2-pyrrolidinylidene-glycine derivatives. rasayanjournal.co.in These techniques can accelerate reaction rates and often lead to higher yields with purer products.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, exemplify this principle and are a promising avenue for the efficient synthesis of complex molecules derived from N-2-pyrrolidinylidene-glycine. rasayanjournal.co.in

Green Chemistry StrategyAdvantagePotential Application to N-2-Pyrrolidinylidene-Glycine
Aqueous Synthesis Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable.Synthesis of water-soluble derivatives or use in initial condensation steps. nih.gov
Solvent Replacement (e.g., EtOAc for DMF) Lower toxicity, easier to recycle, reduces process mass intensity (PMI).Use in coupling and deprotection steps during peptide-like synthesis. unibo.it
Microwave/Ultrasound Assistance Faster reaction times, increased yields, lower energy consumption.Accelerating the formation of the pyrrolidinylidene ring or subsequent derivatization. rasayanjournal.co.in
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified workup procedures.One-pot synthesis of complex heterocyclic structures using N-2-pyrrolidinylidene-glycine as a key building block. rasayanjournal.co.in

Advanced Catalyst Design and High-Throughput Screening Methodologies

Catalysis is at the heart of efficient and selective chemical synthesis. For N-2-pyrrolidinylidene-glycine chemistry, the development of advanced catalysts is essential for controlling stereochemistry and enabling novel transformations. Concurrently, high-throughput screening (HTS) methodologies are critical for accelerating the discovery of new reactions, catalysts, and bioactive molecules.

Future research in catalyst design will likely focus on:

Asymmetric Catalysis: The synthesis of chiral molecules is paramount in drug discovery. The development of novel chiral ligands for metal-catalyzed reactions, such as asymmetric cyclopropanation, will enable the synthesis of enantiomerically pure compounds derived from N-2-pyrrolidinylidene-glycine. researchgate.net

Photoredox Catalysis: Radical-based strategies using light-mediated catalysis are emerging as powerful tools in synthesis. nih.gov These methods can facilitate novel bond formations under mild conditions and could be applied to the functionalization of the N-2-pyrrolidinylidene-glycine scaffold.

To accelerate discovery, HTS is becoming indispensable. Emerging trends include:

Miniaturized Synthesis and Screening: The use of acoustic dispensing technology allows for the synthesis of large compound libraries on a nanomole scale in high-density formats (e.g., 1536-well plates). rsc.org This allows for the rapid "on-the-fly" synthesis and screening of derivatives, reducing time, cost, and waste. rsc.org

Advanced Analytical Techniques: Mass spectrometry (MS) based binding assays are being developed for screening large compound libraries against biological targets like glycine transporters. nih.gov This label-free method provides a powerful platform for identifying new ligands with high reliability. nih.gov Fluorescence-activated cell sorting (FACS) is another ultra-high-throughput technique used to screen vast libraries of enzyme mutants for desired activities. documentsdelivered.com

MethodologyDescriptionRelevance to N-2-Pyrrolidinylidene-Glycine
Asymmetric Catalysis Use of chiral catalysts or ligands to produce a specific stereoisomer of a product.Synthesis of chiral pyrrolidine-containing molecules for pharmaceutical applications. researchgate.netresearchgate.net
Photoredox Catalysis Utilizes light to generate radical intermediates for chemical transformations.Functionalization of the glycine backbone or the pyrrolidine (B122466) ring through novel radical reactions. nih.gov
Nanoscale Automated HTS On-demand synthesis and screening of compound libraries in a highly miniaturized and automated format.Rapidly explore the chemical space around the N-2-pyrrolidinylidene-glycine scaffold to discover new protein binders or catalysts. rsc.orgrsc.org
MS Binding Assays A screening technique that uses mass spectrometry to detect the binding of small molecules to a target protein.Identification of N-2-pyrrolidinylidene-glycine derivatives that act as inhibitors or modulators of protein function. nih.gov

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique structural features of N-2-pyrrolidinylidene-glycine make it an attractive building block for creating novel materials and tools for chemical biology. Its rigid cyclic amidine portion can impart specific conformational constraints, while the glycine segment provides a versatile handle for polymerization or bioconjugation.

In materials science , future applications may include:

Peptoid and Polymer Synthesis: N-substituted glycines, known as peptoids, are synthetic polymers that mimic peptides but exhibit enhanced proteolytic stability. nih.gov The N-2-pyrrolidinylidene-glycine unit could be incorporated into peptoid backbones to create ordered secondary structures or materials with novel recognition properties.

Functional Surfaces: The ability of the pyrrolidine motif to be incorporated into molecules that bind to surfaces could be exploited to create functionalized materials for applications in catalysis or biosensing.

In chemical biology , the prospects are equally promising:

Scaffolds for Drug Discovery: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net Derivatives of N-2-pyrrolidinylidene-glycine can be explored as new scaffolds for developing therapeutics. The related cyclic dipeptide, cyclic glycine-proline, has shown neuroprotective effects and is being investigated for its therapeutic potential. nih.gov

Chemical Probes: The synthesis of fluorescently labeled or biotinylated derivatives of N-2-pyrrolidinylidene-glycine could provide chemical probes to study biological processes, identify protein targets, or visualize cellular components.

Innovative Strategies for Complex Molecule Synthesis

N-2-pyrrolidinylidene-glycine and related glycine derivatives are valuable starting materials for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in natural products and pharmaceuticals.

Emerging synthetic strategies include:

[3+2] Cycloaddition Reactions: Glycine-based [3+2] cycloaddition is a powerful method for synthesizing the pyrrolidine framework. researchgate.netnih.gov This approach involves the generation of an azomethine ylide from a glycine derivative, which then reacts with a dipolarophile. This strategy is noted for its high atom economy, minimal byproduct formation, and efficiency in building polycyclic compounds. nih.gov

Decarboxylative Annulations: A key innovation in this area is the use of decarboxylation to generate the reactive azomethine ylide intermediate directly from N-H or N-alkyl glycine derivatives. nih.gov This avoids the need for a base and expands the scope of possible transformations.

Tandem Reactions: Integrating the initial cycloaddition with subsequent annulation reactions in a one-pot process allows for the rapid assembly of complex polycyclic systems from simple starting materials. researchgate.netnih.gov For example, a pseudo five-component reaction involving glycine, an aldehyde, and a maleimide (B117702) can create tetracyclic pyrrolizidines in high yield and diastereoselectivity. nih.gov

These innovative strategies highlight the versatility of glycine-based building blocks in modern organic synthesis, providing efficient pathways to create structurally diverse and complex molecules that would be challenging to access through traditional methods.

Q & A

Q. How should researchers address discrepancies in toxicity profiles across preclinical models?

  • Methodological Answer : Conduct species-specific ADMET studies (e.g., rodent vs. zebrafish). Evaluate hepatic metabolism using microsomal assays. Compare toxicity thresholds with structural analogs to identify toxicophores. Publish raw data and statistical methods (e.g., ANOVA with post hoc tests) to enable meta-analyses .

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